PROTAC MDM2 Degrader-2

Vue d'ensemble

Description

Le Dégradeur MDM2 PROTAC-2 est un composé conçu à l’aide de la technologie des chimères de ciblage de la protéolyse. Ce composé cible spécifiquement la protéine homologue de la souris Double Minute 2 en vue de sa dégradation. La protéine homologue de la souris Double Minute 2 est une E3 ligase oncogénique qui dégrade efficacement la protéine suppresseur de tumeur p53. En dégradant la protéine homologue de la souris Double Minute 2, le Dégradeur MDM2 PROTAC-2 vise à restaurer l’activité suppresseur de tumeur de p53, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Dégradeur MDM2 PROTAC-2 implique la conjugaison d’un ligand qui se lie à la protéine homologue de la souris Double Minute 2 avec un ligand qui recrute une E3 ligase ubiquitine, reliés par un lieur chimique. La voie de synthèse comprend généralement les étapes suivantes :

Synthèse du ligand homologue de la souris Double Minute 2 : Elle implique la préparation d’une petite molécule qui se lie spécifiquement à la protéine homologue de la souris Double Minute 2.

Synthèse du ligand de la ligase E3 ubiquitine : Elle implique la préparation d’une petite molécule qui se lie à la ligase E3 ubiquitine.

Synthèse du lieur : Un lieur chimique est synthétisé pour relier les deux ligands.

Conjugaison : Le ligand homologue de la souris Double Minute 2 et le ligand de la ligase E3 ubiquitine sont conjugués à l’aide du lieur chimique dans des conditions de réaction spécifiques

Méthodes de production industrielle

La production industrielle du Dégradeur MDM2 PROTAC-2 implique une mise à l’échelle de la voie de synthèse tout en garantissant la pureté et le rendement du produit final. Elle comprend généralement l’optimisation des conditions de réaction, des processus de purification et des mesures de contrôle de la qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le Dégradeur MDM2 PROTAC-2 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d’oxydation, qui peuvent affecter sa stabilité et son efficacité.

Réduction : Des réactions de réduction peuvent également se produire, modifiant potentiellement l’activité du composé.

Substitution : Des réactions de substitution peuvent avoir lieu, conduisant à la formation de dérivés différents du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants tels que le diméthylsulfoxyde et l’acétonitrile. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH et des durées de réaction pour obtenir les résultats souhaités .

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués du Dégradeur MDM2 PROTAC-2. Ces dérivés peuvent avoir des activités biologiques et des propriétés différentes par rapport au composé parent .

Applications de recherche scientifique

Le Dégradeur MDM2 PROTAC-2 possède un large éventail d’applications de recherche scientifique, notamment :

Chimie : Le composé est utilisé en recherche chimique pour étudier les mécanismes de dégradation des protéines et développer de nouvelles technologies de dégradation.

Biologie : En recherche biologique, le Dégradeur MDM2 PROTAC-2 est utilisé pour étudier le rôle de la protéine homologue de la souris Double Minute 2 dans les processus cellulaires et ses interactions avec d’autres protéines.

Médecine : Le composé a un potentiel significatif en thérapie anticancéreuse, en particulier pour cibler les cancers avec une expression excessive de la protéine homologue de la souris Double Minute 2 et restaurer l’activité de p53.

Industrie : Dans l’industrie pharmaceutique, le Dégradeur MDM2 PROTAC-2 est utilisé dans le développement de médicaments et le criblage de nouveaux agents thérapeutiques

Applications De Recherche Scientifique

PROTAC MDM2 Degrader-2 has a wide range of scientific research applications, including:

Chemistry: The compound is used in chemical research to study protein degradation mechanisms and develop new degradation technologies.

Biology: In biological research, this compound is used to investigate the role of the Mouse Double Minute 2 homolog protein in cellular processes and its interactions with other proteins.

Medicine: The compound has significant potential in cancer therapy, particularly in targeting cancers with overexpressed Mouse Double Minute 2 homolog protein and restoring p53 activity.

Industry: In the pharmaceutical industry, this compound is used in drug development and screening for new therapeutic agents

Mécanisme D'action

Le Dégradeur MDM2 PROTAC-2 exerce ses effets en induisant la dégradation de la protéine homologue de la souris Double Minute 2. Le composé se lie à la protéine homologue de la souris Double Minute 2 et recrute une E3 ligase ubiquitine, formant un complexe ternaire. Ce complexe facilite l’ubiquitination de la protéine homologue de la souris Double Minute 2, la marquant pour la dégradation par le protéasome. Par conséquent, les niveaux de la protéine homologue de la souris Double Minute 2 diminuent, conduisant à l’accumulation et à l’activation de la protéine suppresseur de tumeur p53. Cette activation déclenche l’arrêt du cycle cellulaire, l’apoptose et l’inhibition de la croissance des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires au Dégradeur MDM2 PROTAC-2 comprennent d’autres dégradeurs de la souris Double Minute 2 basés sur PROTAC, tels que :

Unicité

Le Dégradeur MDM2 PROTAC-2 est unique par sa conception et son efficacité. Il induit efficacement une dégradation rapide de la protéine homologue de la souris Double Minute 2, conduisant à une activation robuste de p53 et à une activité anticancéreuse puissante. Comparé à d’autres composés similaires, le Dégradeur MDM2 PROTAC-2 démontre une puissance et une sélectivité plus élevées, ce qui en fait un candidat prometteur pour les applications thérapeutiques .

Activité Biologique

Proteolysis-targeting chimeras (PROTACs) represent a novel class of therapeutic agents designed to induce targeted protein degradation. Among these, PROTAC MDM2 Degrader-2 has emerged as a significant compound in cancer therapy, particularly for tumors with mutations in the p53 tumor suppressor gene. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

PROTACs function by forming a ternary complex that includes the target protein (in this case, MDM2), the PROTAC itself, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound specifically recruits the von Hippel-Lindau (VHL) E3 ligase to promote the degradation of MDM2, leading to the stabilization of p53 and subsequent apoptosis in cancer cells lacking functional p53 .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces MDM2 levels in triple-negative breast cancer (TNBC) cells, which often harbor p53 mutations. The compound shows a high binding affinity to MDM2 with an IC50 value of approximately 63 nmol/L . Importantly, it has been shown to induce cell death in both 2D and 3D culture models as well as patient-derived explants.

In Vivo Studies

In vivo experiments using xenograft models have revealed that this compound significantly inhibits tumor growth. For instance, administration of this compound led to complete tumor regression in RS4–11 leukemia xenograft models . These findings underscore its potential as a therapeutic agent for cancers characterized by aberrant MDM2 expression.

Comparative Analysis with Other Therapeutics

The efficacy of this compound is notable when compared to traditional MDM2 inhibitors. While conventional inhibitors stabilize MDM2 and thus inhibit p53 activity, PROTACs actively degrade MDM2, allowing for p53 reactivation even in p53-null or mutant contexts .

| Feature | This compound | Traditional MDM2 Inhibitors |

|---|---|---|

| Mechanism | Induces degradation | Stabilizes MDM2 |

| Effect on p53 | Activates p53 | Inhibits p53 |

| Efficacy in mutant p53 cells | Yes | Limited |

| IC50 (nmol/L) | 63 | Varies (often higher) |

Case Studies

- Triple-Negative Breast Cancer : In a study involving TNBC cell lines, this compound demonstrated superior efficacy over existing inhibitors by effectively reducing cell viability and promoting apoptosis through p53 activation .

- Leukemia Models : The compound was tested in RS4–11 leukemia xenograft models where it achieved complete tumor regression at well-tolerated doses. This highlights its potential for treating hematological malignancies with wild-type p53 .

Research Findings

Recent research has focused on optimizing PROTACs for improved potency and selectivity. For example, modifications to linker lengths and chemical compositions have been explored to enhance the binding affinity and degradation efficiency of MDM2 degraders .

Additionally, studies have shown that combining PROTACs with other therapeutic modalities could yield synergistic effects against resistant cancer types .

Propriétés

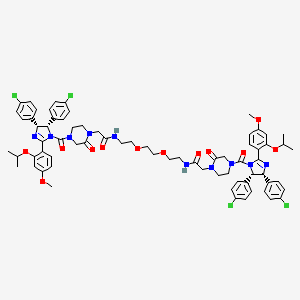

IUPAC Name |

2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H76Cl4N10O12/c1-43(2)95-57-37-53(91-5)23-25-55(57)67-77-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)83(67)69(89)81-31-29-79(61(87)41-81)39-59(85)75-27-33-93-35-36-94-34-28-76-60(86)40-80-30-32-82(42-62(80)88)70(90)84-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)78-68(84)56-26-24-54(92-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3,(H,75,85)(H,76,86)/t63-,64-,65+,66+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLSSHVSGKCEKQ-AKOOKZATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H76Cl4N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.